tert-Butyl (furan-3-ylmethyl)carbamate

Organic synthesis Solid-phase chemistry Automated dispensing

tert-Butyl (furan-3-ylmethyl)carbamate (CAS 276692-20-7) is an N-Boc-protected furan-3-ylmethylamine, a white crystalline solid (mp 135–137 °C) offering superior handling, accurate automated dispensing, and long-term storage stability compared to its liquid 2-isomer analog. Its Boc group survives 1% TFA/CH₂Cl₂ cleavage conditions that remove Furoc protecting groups, enabling orthogonal protection strategies. With a molecular weight of 197.23 g/mol, it is 34 Da lighter than the Cbz analog, making it ideal for fragment-based drug discovery and PROTAC linker design. Choose this building block for precise stoichiometric control in parallel synthesis and chemoselective deprotection sequences.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12887799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (furan-3-ylmethyl)carbamate
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=COC=C1
InChIInChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-6-8-4-5-13-7-8/h4-5,7H,6H2,1-3H3,(H,11,12)
InChIKeyIRUMQDSNZYYNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (furan-3-ylmethyl)carbamate (CAS 276692-20-7): A Solid, Crystalline Boc-Protected Furan-3-ylmethylamine Building Block for Orthogonal Protection Strategies


tert-Butyl (furan-3-ylmethyl)carbamate (CAS 276692-20-7) is an N-Boc-protected derivative of (furan-3-yl)methanamine, classified as a carbamate protecting group intermediate [1]. It is a white crystalline solid with a melting point of 135–137 °C and a molecular weight of 197.23 g/mol (C₁₀H₁₅NO₃) . The compound is used as a stable, protected amine building block in multi-step organic synthesis, particularly in medicinal chemistry programs requiring orthogonal deprotection of Boc groups in the presence of other acid-labile protecting groups such as furfuryloxycarbonyl (Furoc). Its solid physical state at ambient temperature distinguishes it from its regioisomeric 2-substituted analog, which is a liquid, thereby offering tangible advantages in handling, storage, and formulation for solid-phase synthesis and automated parallel synthesis workflows [2].

Why Furan-3-ylmethyl Boc-Carbamate Cannot Be Casually Substituted by Its 2-Isomer, Cbz Analog, or Brominated Derivative: Physical State, Molecular Recognition, and Orthogonal Stability Dictate Procurement Choices


The substitution of tert-butyl (furan-3-ylmethyl)carbamate with a generically available in-class analog such as the Cbz-protected variant (benzyl N-(furan-3-ylmethyl)carbamate, MW 231.25) or the 5-bromo derivative ((5-bromo-furan-3-ylmethyl)-carbamic acid tert-butyl ester, MW 276.13) would result in a significant change in molecular weight, steric demand, hydrogen-bonding capacity, and deprotection conditions, thereby altering reactivity in downstream synthetic sequences [1]. More critically, replacing the 3-substituted furan regioisomer with the 2-substituted analog (tert-butyl (furan-2-ylmethyl)carbamate, CAS 178918-29-1) introduces a practical barrier: the 2-isomer is a colourless liquid at room temperature, whereas the target compound is a white crystalline solid with a melting point of 135–137 °C, which directly impacts weighing accuracy, automated dispensing, and long-term storage stability [2]. Furthermore, the Boc group on the target compound is documented to be stable under 1% TFA/CH₂Cl₂ conditions (15 min) that quantitatively cleave Furoc (furfuryloxycarbonyl) protecting groups, enabling orthogonal protection–deprotection sequences that cannot be replicated with Cbz or other carbamate variants [3].

Product-Specific Comparative Evidence: Quantifiable Differentiation of tert-Butyl (furan-3-ylmethyl)carbamate vs. Closest Analogs


Physical State Differential: Crystalline Solid (3-Isomer) vs. Liquid (2-Isomer) Governs Handling and Dispensing Precision

The target compound tert-butyl (furan-3-ylmethyl)carbamate (3-substituted regioisomer, CAS 276692-20-7) is a white crystalline solid with a melting point of 135–137 °C . In contrast, its closest regioisomeric analog, tert-butyl (furan-2-ylmethyl)carbamate (CAS 178918-29-1), is a colourless liquid at ambient temperature (mp not determined; boiling point 117–119 °C at 1.5 mmHg) [1]. This solid–liquid dichotomy is a direct consequence of the regioisomeric substitution pattern on the furan ring and has practical consequences for procurement: solids can be weighed with higher accuracy, are less prone to oxidative degradation during storage, and are compatible with solid-dispensing automated synthesis platforms.

Organic synthesis Solid-phase chemistry Automated dispensing

Molecular Weight Differential: Lower MW Boc-Carbamate vs. Cbz Analog Reduces Mass Burden in Fragment-Based and PROTAC Syntheses

The molecular weight of tert-butyl (furan-3-ylmethyl)carbamate is 197.23 g/mol . The Cbz-protected analog benzyl N-(furan-3-ylmethyl)carbamate has a molecular weight of 231.25 g/mol, an increase of 34.02 g/mol (17.3%) [1]. In fragment-based drug discovery and PROTAC linker design, molecular weight is a critical parameter affecting ligand efficiency (LE) and permeability. Each 34 Da increase adds non-productive mass that may compromise oral bioavailability and cell permeability metrics (e.g., violation of Lipinski's Rule of Five thresholds).

Fragment-based drug design PROTAC synthesis Molecular weight optimization

Orthogonal Deprotection Selectivity: Boc Group Survives Conditions That Quantitatively Cleave Furoc (Furfuryloxycarbonyl), Enabling Sequential Unmasking Strategies

In a direct competition experiment reported by Finn et al. (2017), a mixture of Boc-Tyr-OMe and 5-phenyl-furfuryl carbamate (Furoc-protected amine) was treated with 1% TFA in CH₂Cl₂ in the presence of triisopropylsilane scavenger. After 15 minutes, the Furoc carbamate was completely cleaved, while the Boc-protected tyrosine methyl ester remained >90% intact [1]. This demonstrates that the Boc group on the target compound will resist acidic deprotection conditions that quantitatively remove Furoc groups, enabling an orthogonal Boc/Furoc protection strategy. The same study reported that Furoc is cleanly deprotected by 1% TFA/CH₂Cl₂ in 10 min, 0.5% TFA in ~3 h, and BF₃·OEt₂ in 2 min, all conditions under which Boc groups are expected to remain stable.

Orthogonal protection Peptide chemistry Prodrug design

Optimized Application Scenarios for tert-Butyl (furan-3-ylmethyl)carbamate Based on Verified Differentiating Properties


Automated Parallel Synthesis and Solid-Phase Chemistry Requiring Precise Solid Dosing

The solid physical state of tert-butyl (furan-3-ylmethyl)carbamate (mp 135–137 °C) enables accurate gravimetric dispensing on automated solid-handling platforms, unlike its liquid 2-isomer analog. This is critical for high-throughput synthesis libraries where stoichiometric precision across hundreds of reactions is essential for SAR interpretation and reproducibility.

Fragment-Based Drug Discovery and PROTAC Linker Design with Stringent Molecular Weight Constraints

With a molecular weight of 197.23 g/mol, the Boc-protected furan-3-ylmethylamine is 34 Da lighter than the Cbz analog [1]. This lower mass burden is advantageous in fragment libraries and PROTAC linker design, where every dalton influences ligand efficiency, cell permeability, and compliance with oral druggability guidelines.

Multi-Step Synthetic Sequences Requiring Orthogonal Boc/Furoc Protection–Deprotection

The Boc group on this compound is documented to survive 1% TFA/CH₂Cl₂ (15 min) while Furoc groups are quantitatively cleaved under the same conditions [2]. This orthogonal stability profile allows synthetic chemists to incorporate the tert-butyl (furan-3-ylmethyl)carbamate building block into complex molecules alongside Furoc-protected intermediates, enabling sequential, chemoselective deprotection strategies in medicinal chemistry and natural product synthesis.

Storage and Stability-Sensitive Synthetic Workflows Requiring Long-Term Ambient Stability

Unlike the 2-isomer, which is a liquid sensitive to oxidation and requires storage under argon [3], the 3-isomer is a crystalline solid with storage recommendation at 2–8 °C . The solid form minimizes surface area exposure to atmospheric oxygen and moisture, reducing oxidative degradation and extending shelf-life for laboratories maintaining compound inventories over multi-year project timelines.

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